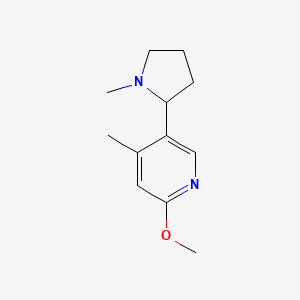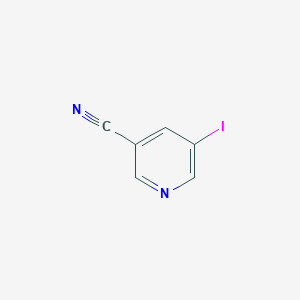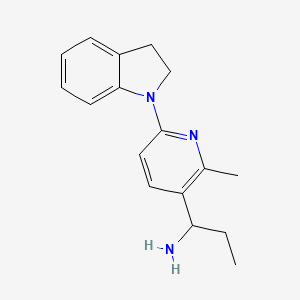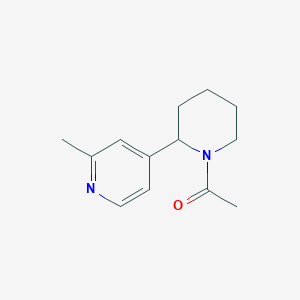
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization with formamide and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a diethylamino group.
4-Cyclopropyl-2-(dimethylamino)pyrimidine-5-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-3-15(4-2)12-13-7-9(11(16)17)10(14-12)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KDRVRVVURNQUEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C(=N1)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)




![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)


